molecular formula C11H14O3 B8466406 5-Ethyl-4-methoxy-o-anisaldehyde

5-Ethyl-4-methoxy-o-anisaldehyde

Cat. No. B8466406
M. Wt: 194.23 g/mol
InChI Key: KCAGQZRIVPTEQT-UHFFFAOYSA-N
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Patent
US05604241

Procedure details

To a solution of hexamethylenetetramine (HMTA)(6.75 g, 48.1 mmol) in trifluoroacetic acid (TFA)(40 ml) heated at reflux was added a solution of 4-ethoxy-1,3-dimethoxybenzene, (4.0 g, 24.1 mmol) in TFA (40 ml) dropwise over 90 min. The reaction mixture was heated at reflux for 2 h. The dark solution was concentrated in vacuo with mild heating leaving a dark red syrup. Ice water was added to the syrup until it became cloudy, then stirred at room temperature for 20 min. The mixture was basified with solid K2CO3, then stirred at room temperature for 20 min, and extracted with CH2Cl2 (200 ml×4). The combined CH2Cl2 solution was washed with water and brine, dried over MgSO4, and concentrated in vacuo to give a crude title compound (4.46 g) as a orange solid. The crude product was recrystallized from hexane-ethyl acetate to give title compound (2.51 g, 53.7%) as a pale yellow solid. 1H-NMR δ: 10.30 (s, 1H), 7.63 (s, 1H), 6.40 (s, 1H), 3.93 (s, 3H), 3.92 (s, 3H), 2.56 (q, J=7.3 Hz, 2H), 1.16 (t, J=7.3 Hz, 3H) IR(KBr, cm-1): 1662, 1610, 1578, 1505, 1488, 1477, 1457, 1437, 1408, 1354, 1320, 1279, 1261, 1216, 1189, 1111, 1025, 908, 825, 697.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
53.7%

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.C(O[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[O:22][CH3:23])C.[C:24]([O-:27])([O-])=O.[K+].[K+].F[C:31](F)(F)[C:32](O)=O>>[CH2:31]([C:18]1[CH:19]=[C:14]([CH:24]=[O:27])[C:15]([O:22][CH3:23])=[CH:16][C:17]=1[O:20][CH3:21])[CH3:32] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1)OC)OC
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The dark solution was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
with mild heating
CUSTOM
Type
CUSTOM
Details
leaving a dark red syrup
STIRRING
Type
STIRRING
Details
stirred at room temperature for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (200 ml×4)
WASH
Type
WASH
Details
The combined CH2Cl2 solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude title compound (4.46 g) as a orange solid
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1=C(C=C(C(C=O)=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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